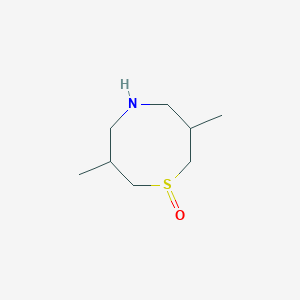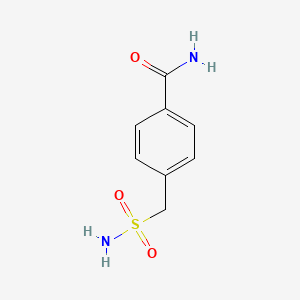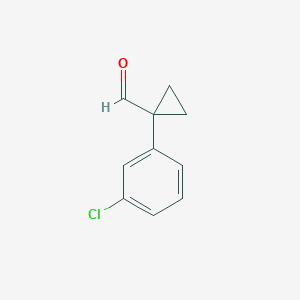
1-(3-Chlorophenyl)-cyclopropanecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-cyclopropanecarboxaldehyde is an organic compound characterized by a cyclopropane ring attached to a 3-chlorophenyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-cyclopropanecarboxaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chlorobenzyl chloride with diazomethane, followed by oxidation to introduce the aldehyde group. The reaction conditions often require a catalyst such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chlorophenyl)-cyclopropanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1-(3-Chlorophenyl)-cyclopropanecarboxylic acid.
Reduction: 1-(3-Chlorophenyl)-cyclopropanemethanol.
Substitution: 1-(3-Aminophenyl)-cyclopropanecarboxaldehyde.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-cyclopropanecarboxaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-cyclopropanecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorophenyl)-2-(methylamino)-1-propanone: A cathinone derivative with psychoactive properties.
1-(3-Chlorophenyl)piperazine: A piperazine derivative with potential psychoactive effects.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with potential antimicrobial and antioxidant activities.
Uniqueness: 1-(3-Chlorophenyl)-cyclopropanecarboxaldehyde is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H9ClO |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H9ClO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6-7H,4-5H2 |
InChI-Schlüssel |
PDTSMFJJOJQJHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13226882.png)
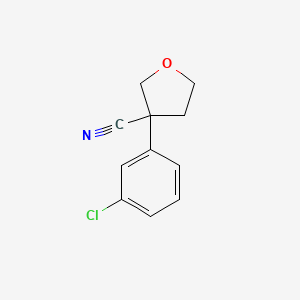
![8,8-Dimethyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13226897.png)
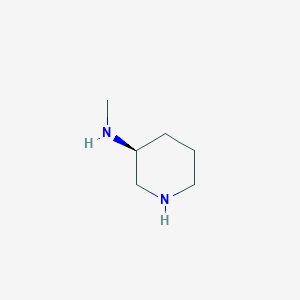
![2-{2-[(1-Cyclopropylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13226912.png)
![2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile](/img/structure/B13226917.png)
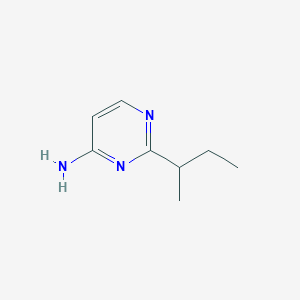
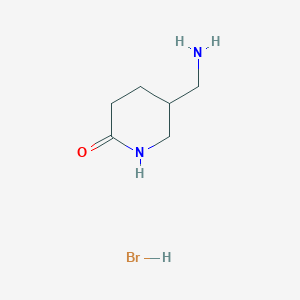
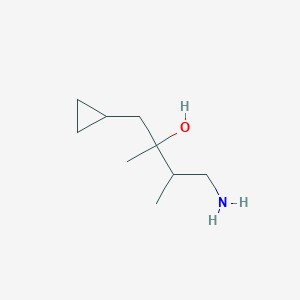
![Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13226972.png)
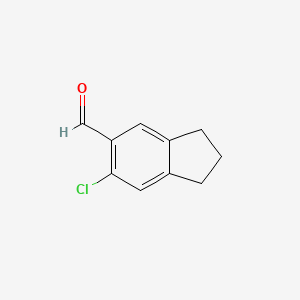
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13226976.png)
